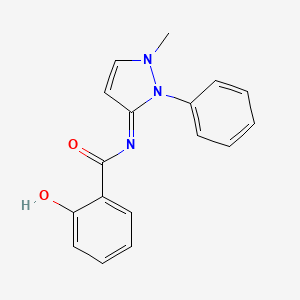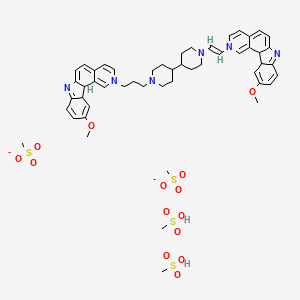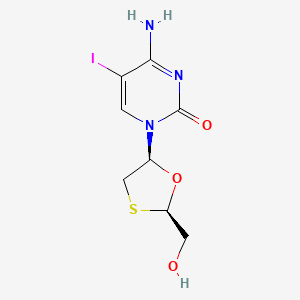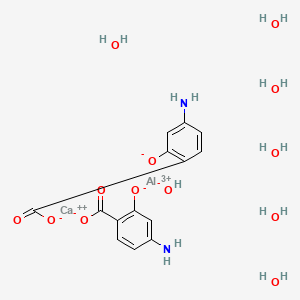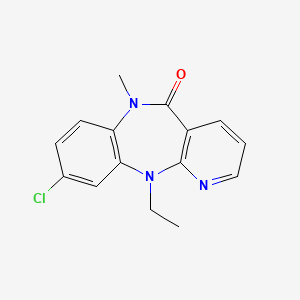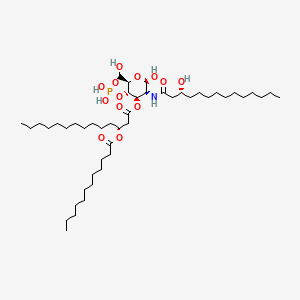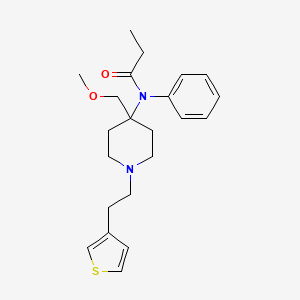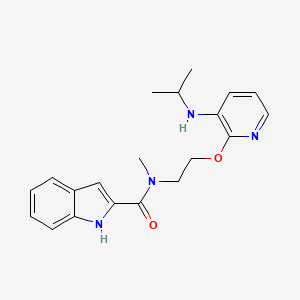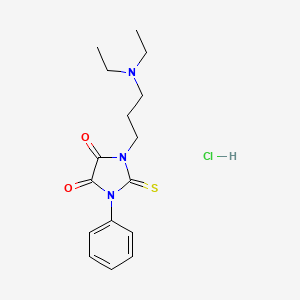
4,5-Imidazolidinedione, 1-(3-(diethylamino)propyl)-3-phenyl-2-thioxo-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Imidazolidinedione, 1-(3-(diethylamino)propyl)-3-phenyl-2-thioxo-, monohydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
The synthesis of 4,5-Imidazolidinedione, 1-(3-(diethylamino)propyl)-3-phenyl-2-thioxo-, monohydrochloride typically involves the condensation of thioureas with oxalyl chloride. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use as an anticancer and anticonvulsant drug.
Industry: It is used in the production of dyes, fungicides, and biocides
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4,5-Imidazolidinedione, 1-(3-(diethylamino)propyl)-3-phenyl-2-thioxo-, monohydrochloride is unique due to its specific structure and the presence of both sulfur and nitrogen atoms. Similar compounds include:
2-thioxo-4,5-imidazolidinedione: Known for its antiviral and anticancer properties.
2,4,5-imidazolidinetrione: Studied for its anticonvulsant activity.
1,3-disubstituted 2-thioxo-4,5-imidazolidinediones: These compounds have shown a broad range of pharmacological properties, including antimicrobial and anticancer activities
This compound’s unique structure and diverse biological activities make it a valuable subject for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
132412-00-1 |
|---|---|
Molekularformel |
C16H22ClN3O2S |
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
1-[3-(diethylamino)propyl]-3-phenyl-2-sulfanylideneimidazolidine-4,5-dione;hydrochloride |
InChI |
InChI=1S/C16H21N3O2S.ClH/c1-3-17(4-2)11-8-12-18-14(20)15(21)19(16(18)22)13-9-6-5-7-10-13;/h5-7,9-10H,3-4,8,11-12H2,1-2H3;1H |
InChI-Schlüssel |
HRPRAIOXJIOUIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





